molecular formula C9H11FN2O B14829511 5-Cyclopropoxy-6-fluoro-N-methylpyridin-2-amine

5-Cyclopropoxy-6-fluoro-N-methylpyridin-2-amine

Katalognummer: B14829511
Molekulargewicht: 182.19 g/mol
InChI-Schlüssel: MKXXSCYQMBAAFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-fluoro-N-methylpyridin-2-amine involves several steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to facilitate the reactions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-6-fluoro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-fluoro-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-fluoro-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom enhances its binding affinity and specificity, allowing it to modulate the activity of its targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-N-methylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.

    6-Fluoro-2-methylaminopyridine: Similar structure but lacks the cyclopropoxy group and has a different substitution pattern.

Uniqueness

5-Cyclopropoxy-6-fluoro-N-methylpyridin-2-amine is unique due to the presence of both the cyclopropoxy and fluorine substituents, which confer distinct physical, chemical, and biological properties. These substituents enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .

Eigenschaften

Molekularformel

C9H11FN2O

Molekulargewicht

182.19 g/mol

IUPAC-Name

5-cyclopropyloxy-6-fluoro-N-methylpyridin-2-amine

InChI

InChI=1S/C9H11FN2O/c1-11-8-5-4-7(9(10)12-8)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI-Schlüssel

MKXXSCYQMBAAFE-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=C(C=C1)OC2CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.